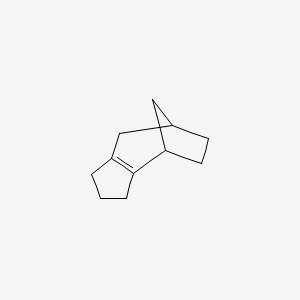
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as β-Patchoulene and 1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene . This compound is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a methano bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted azulenes .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Patchoulene: Another derivative of azulene with similar structural features.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is unique due to its specific methano bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties .
Propiedades
Número CAS |
57496-70-5 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,6]undec-2(6)-ene |
InChI |
InChI=1S/C11H16/c1-2-9-6-8-4-5-10(7-8)11(9)3-1/h8,10H,1-7H2 |
Clave InChI |
PTQJRKPGSQPGHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C3CCC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


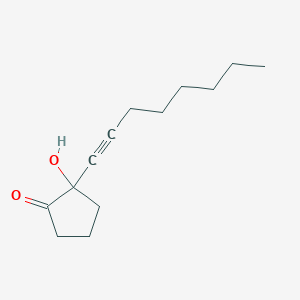

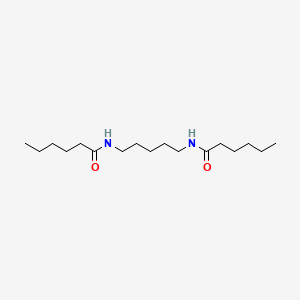
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)

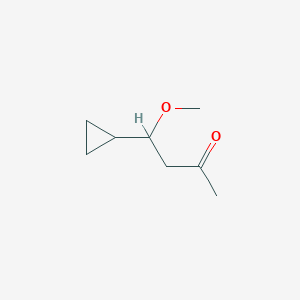
methanone](/img/structure/B14613647.png)

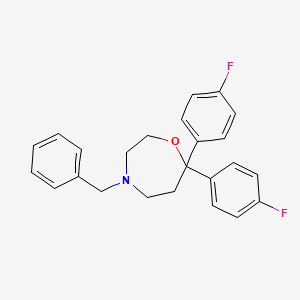
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
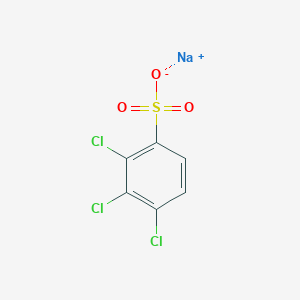
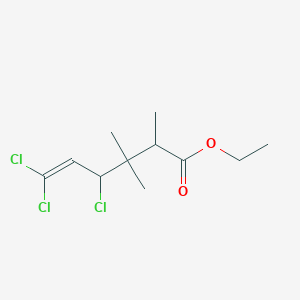
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
